molecular formula C51H42O3Pt B12324134 (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;platinum

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;platinum

Cat. No.: B12324134
M. Wt: 898.0 g/mol
InChI Key: FEKYVXQHHOSKBW-XGQVLBTFSA-N
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Description

(1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one: is an organic compound with the molecular formula C17H14Otrans,trans-Dibenzylideneacetone . This compound is characterized by its conjugated diene system, which contributes to its stability and reactivity. It is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one typically involves the Claisen-Schmidt condensation reaction between benzaldehyde and acetone. The reaction is carried out in an ethanol aqueous solution at a temperature of 20-25°C, yielding the compound with a 78% efficiency .

Industrial Production Methods: While specific industrial production methods for (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one are not extensively documented, the Claisen-Schmidt condensation remains a fundamental approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into saturated ketones or alcohols.

    Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products:

    Oxidation: Epoxides or carboxylic acids.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one is used as a ligand in coordination chemistry, particularly with transition metals like platinum. It forms complexes that are valuable in catalysis and material science .

Biology and Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) makes it a candidate for therapeutic applications.

Industry: In the industrial sector, this compound is used in the synthesis of polymers and as an additive in various chemical processes. Its conjugated system makes it useful in the development of organic electronic materials .

Mechanism of Action

The mechanism by which (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one exerts its effects involves several pathways:

Comparison with Similar Compounds

Uniqueness: (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one is unique due to its conjugated diene system and its ability to form stable complexes with transition metals like platinum. This makes it particularly valuable in catalysis and material science applications .

Properties

Molecular Formula

C51H42O3Pt

Molecular Weight

898.0 g/mol

IUPAC Name

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;platinum

InChI

InChI=1S/3C17H14O.Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;/h3*1-14H;/b3*13-11+,14-12+;

InChI Key

FEKYVXQHHOSKBW-XGQVLBTFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pt]

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt]

Origin of Product

United States

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